N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1040677-93-7
VCID: VC11961865
InChI: InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
SMILES: CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Molecular Formula: C19H19N3OS
Molecular Weight: 337.4 g/mol

N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

CAS No.: 1040677-93-7

Cat. No.: VC11961865

Molecular Formula: C19H19N3OS

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide - 1040677-93-7

Specification

CAS No. 1040677-93-7
Molecular Formula C19H19N3OS
Molecular Weight 337.4 g/mol
IUPAC Name 2-(2-anilino-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H19N3OS/c1-14-7-9-15(10-8-14)12-20-18(23)11-17-13-24-19(22-17)21-16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key SVQYNEWQIWKBFT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3

Introduction

N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a complex organic compound with a molecular formula of C19H19N3OS and a molecular weight of 337.4 g/mol . This compound incorporates several functional groups, including an acetamide moiety, a thiazole ring, and phenyl rings, which contribute to its structural complexity and potential biological activity.

Synthesis and Preparation

While specific synthesis protocols for N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These typically include reactions such as nucleophilic substitutions, condensations, or coupling reactions to assemble the thiazole and acetamide components.

Biological Activity and Potential Applications

Although specific biological activity data for N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are not reported, compounds with similar structural motifs have shown promise in various therapeutic areas. For example, thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties . The presence of a phenylamino group could enhance interactions with biological targets, suggesting potential applications in drug discovery.

Spectroscopic Characterization

Characterization of compounds like N-[(4-methylphenyl)methyl]-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide typically involves spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS to confirm their structure and purity. These methods provide detailed information about the molecular structure and can help identify functional groups and their environments within the molecule.

Spectroscopic Techniques Table

TechniquePurpose
IR SpectroscopyIdentifies functional groups
1H-NMRDetermines proton environments
13C-NMRIdentifies carbon environments
HR-MSConfirms molecular weight and formula

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator